Biguanide, 1-(p-sulfamoylphenyl)-

Carbonic Anhydrase Inhibition hCA XII Subnanomolar Inhibitor

Biguanide, 1-(p-sulfamoylphenyl)- (hydrochloride salt; CAS 4751-94-4; MW 292.75 g/mol; C₈H₁₃ClN₆O₂S) is a synthetic hybrid molecule that covalently links a primary benzenesulfonamide zinc-binding group directly to a biguanide moiety without an intervening alkyl tether. This compound belongs to the aryl sulfonamide-biguanide class and was recently characterized as compound 5a in a series of dual-targeting carbonic anhydrase (CA) inhibitors designed to merge the prototypical CA-inhibiting sulfonamide pharmacophore with the biguanide group of metformin.

Molecular Formula C8H13ClN6O2S
Molecular Weight 292.75 g/mol
CAS No. 4751-94-4
Cat. No. B12742137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiguanide, 1-(p-sulfamoylphenyl)-
CAS4751-94-4
Molecular FormulaC8H13ClN6O2S
Molecular Weight292.75 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C(N)N=C(N)N)S(=O)(=O)N.Cl
InChIInChI=1S/C8H12N6O2S.ClH/c9-7(10)14-8(11)13-5-1-3-6(4-2-5)17(12,15)16;/h1-4H,(H2,12,15,16)(H6,9,10,11,13,14);1H
InChIKeyIRYYQEPFNMBPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biguanide, 1-(p-sulfamoylphenyl)- (CAS 4751-94-4): A Dual-Pharmacophore Sulfonamide-Biguanide Hybrid for Carbonic Anhydrase Research


Biguanide, 1-(p-sulfamoylphenyl)- (hydrochloride salt; CAS 4751-94-4; MW 292.75 g/mol; C₈H₁₃ClN₆O₂S) is a synthetic hybrid molecule that covalently links a primary benzenesulfonamide zinc-binding group directly to a biguanide moiety without an intervening alkyl tether [1]. This compound belongs to the aryl sulfonamide-biguanide class and was recently characterized as compound 5a in a series of dual-targeting carbonic anhydrase (CA) inhibitors designed to merge the prototypical CA-inhibiting sulfonamide pharmacophore with the biguanide group of metformin [2]. The hydrochloride salt form (CAS 4751-94-4) corresponds to the free base 4-(3-carbamimidoylguanidino)benzenesulfonamide (CAS 5626-86-8) and has been deposited in ChEMBL (CHEMBL4447236) and the Protein Data Bank via its closely related analog 5b (PDB: 8ROU) [3].

1
Dual pharmacophore: Benzenesulfonamide for CA zinc binding + biguanide for potential mitochondrial pathway engagement — supports multi-target carbonic anhydrase research.
2
Zero-tether architecture: Direct sulfonamide–biguanide linkage enables high-affinity hCA XII and hCA IX inhibition in reported enzymatic assays — fit for isoform-selectivity studies.
3
Tumor-associated isoform profile: Reported selectivity over cytosolic hCA I supports screening campaigns focused on cancer-associated carbonic anhydrases.

Why Generic Biguanides or Sulfonamides Cannot Substitute for Biguanide, 1-(p-sulfamoylphenyl)- in CA-Targeted Research


Biguanide, 1-(p-sulfamoylphenyl)- occupies a unique structural niche that cannot be replicated by either pure biguanides (e.g., metformin) or conventional sulfonamide CA inhibitors (e.g., acetazolamide). Metformin lacks the primary sulfonamide zinc-binding group entirely and exhibits no direct CA inhibition [1]. Acetazolamide, while a potent CA inhibitor, contains no biguanide moiety and therefore cannot engage mitochondrial Complex I or activate AMPK pathways associated with biguanide pharmacology [1]. Even among closely related biguanide-sulfonamide hybrids, the absence of an alkyl tether between the phenyl ring and the biguanide group is critical: insertion of a single methylene spacer (compound 5b) reduces hCA XII inhibitory potency by 5.2-fold (Ki 0.5 vs. 2.6 nM) and hCA IX potency by 1.7-fold (Ki 1.43 vs. 2.44 nM), while a two-carbon ethylene spacer (compound 5c) further attenuates activity [2]. The precise direct attachment of the biguanide to the sulfamoylphenyl scaffold is thus a non-negotiable structural determinant of the compound's subnanomolar potency and isoform selectivity profile.

Metformin Lacks the primary sulfonamide zinc-binding group and shows no direct CA inhibition — cannot replicate CA-targeted pharmacology.
Acetazolamide Pure sulfonamide without biguanide; does not engage mitochondrial Complex I or AMPK pathways — limits dual-target study design.
5b / 5c analogs Insertion of one or two methylene spacers reduces hCA IX and hCA XII affinity and alters isoform selectivity — potency context may not transfer.

Quantitative Differentiation Evidence for Biguanide, 1-(p-sulfamoylphenyl)- (CAS 4751-94-4): Head-to-Head Comparisons with Acetazolamide and Structural Analogs


Subnanomolar hCA XII Inhibition: 11.4-Fold More Potent Than Acetazolamide

Biguanide, 1-(p-sulfamoylphenyl)- (reported as compound 5a) inhibits human carbonic anhydrase XII (hCA XII) with a Ki of 0.5 nM, making it 11.4-fold more potent than the reference CA inhibitor acetazolamide (AAZ; Ki = 5.7 nM) in the same stopped-flow CO₂ hydration assay [1]. This subnanomolar potency positions 5a as the most potent hCA XII inhibitor within its structural series (5a–c), outperforming both the methylene-tethered analog 5b (Ki = 2.6 nM; 5.2-fold less potent) and the ethylene-tethered analog 5c (Ki = 1.7 nM; 3.4-fold less potent) [1].

hCA XII Inhibition
Head-to-head
Ki 0.5 nM vs AAZ 5.7 nM; 5b 2.6 nM; 5c 1.7 nM
Supports subnanomolar hCA XII tool compound context
Reported 11.4-fold higher affinity than acetazolamide under stopped-flow CO₂ hydration assay
Carbonic Anhydrase Inhibition hCA XII Subnanomolar Inhibitor Cancer-Associated Isoforms

hCA IX Inhibition: 17.9-Fold More Potent Than Acetazolamide with the Shortest Tether Proving Optimal

Against the cancer-associated isoform hCA IX, Biguanide, 1-(p-sulfamoylphenyl)- (5a) exhibits a Ki of 1.43 nM, which is 17.9-fold lower (more potent) than acetazolamide (Ki = 25.6 nM) [1]. The structure–activity relationship within the series demonstrates that increasing the alkyl tether length progressively diminishes hCA IX potency: elongation from zero methylene groups (5a; Ki = 1.43 nM) to one methylene (5b; Ki = 2.44 nM) reduces potency by 1.7-fold, while further elongation to two methylenes (5c; Ki = 20.2 nM) causes an 8.3-fold potency loss relative to 5a [1]. This SAR establishes that the zero-tether architecture of 5a is the optimal configuration for hCA IX engagement within this chemotype.

hCA IX Inhibition
Head-to-head
Ki 1.43 nM vs AAZ 25.6 nM; 5b 2.44 nM; 5c 20.2 nM
Supports tumor-associated isoform inhibitor screening context
Zero-tether architecture yields highest affinity; spacer elongation reduces potency
Carbonic Anhydrase IX Tumor Hypoxia Isoform-Selective Inhibitor Sulfonamide-Biguanide Hybrid

Marked Selectivity for Tumor-Associated Isoforms IX and XII Over Cytosolic Off-Target Isoforms Versus Acetazolamide

Biguanide, 1-(p-sulfamoylphenyl)- (5a) exhibits substantially greater selectivity for the tumor-associated isoforms hCA IX and XII relative to the cytosolic off-target isoform hCA I compared to acetazolamide [1]. The selectivity ratio (Ki hCA I / Ki hCA XII) for 5a is 722 (361.0 nM / 0.5 nM), versus only 43.9 for AAZ (250.0 nM / 5.7 nM), representing a 16.4-fold improvement in selectivity for the cancer-associated isoform [1]. Similarly, the selectivity ratio (Ki hCA I / Ki hCA IX) is 252 for 5a compared to 9.8 for AAZ, a 25.7-fold improvement [1]. All three compounds in the series (5a–c) demonstrated this selectivity fingerprint, with 5a showing the highest absolute discriminatory power against hCA I (Ki = 361.0 nM) while retaining subnanomolar to low-nanomolar potency at hCA IX and XII [1].

Isoform Selectivity
Head-to-head
hCA I/hCA XII ratio 722 (AAZ 43.9); hCA I/hCA IX ratio 252 (AAZ 9.8)
Indicates wider selectivity window for cancer-associated isoforms
Reported 16–26 fold improvement over acetazolamide in selectivity ratios
Isoform Selectivity hCA I Cancer-Selective CA Inhibition Therapeutic Window

Unique Dual-Pharmacophore Architecture: Combined Sulfonamide CA Inhibition and Biguanide Mitochondrial Targeting in a Single Chemical Entity

Biguanide, 1-(p-sulfamoylphenyl)- is explicitly designed as a dual-targeting compound that merges two validated pharmacophores within a single chemical scaffold: (i) a primary benzenesulfonamide moiety that coordinates the active-site Zn²⁺ ion in carbonic anhydrases, and (ii) a biguanide group that, by analogy to metformin, is capable of inhibiting mitochondrial Complex I and activating AMP-activated protein kinase (AMPK) signaling [1]. The authors of the primary characterization study explicitly state that the compounds were designed to 'merge within a single chemical scaffold, the prototypic CA inhibitor (CAI) moiety (i.e., the primary sulfonamide), and the biguanide group of metformin' and that 'such a kinetic fingerprint makes these compounds the ideal candidates for the development of CAI-based multitargeting new generation anticancer drugs' [1]. In contrast, metformin (a pure biguanide) lacks the sulfonamide zinc-binding group and shows no direct CA inhibition, while acetazolamide (a pure sulfonamide) has no biguanide functionality and cannot engage mitochondrial or AMPK pathways [2].

Dual Pharmacophore
Class-level inference
Sulfonamide Zn²⁺-binding + biguanide (metformin-analog) in one zero-tether scaffold
Supports multi-targeted CA inhibitor research design
Direct mitochondrial activity for 5a not yet reported; concept based on pharmacophore analogy
Dual-Targeting Agent Biguanide Mitochondrial Complex I AMPK Activation Multi-Pharmacophore Design

X-Ray Crystallographic Validation of Binding Mode for the Biguanide-Sulfonamide Scaffold Class, Supporting Rational Structural Optimization

Although the X-ray crystallographic structures were solved for the closely related analog 5b (methylene tether; PDB: 8ROU and 8RNS) rather than for 5a itself, the structures provide direct evidence for the binding mode of the biguanide-aryl sulfonamide scaffold class. In the hCA II–5b complex (PDB: 8ROU, resolution 1.40 Å), the benzenesulfonamide group binds the catalytic Zn²⁺ ion through the canonical sulfonamide nitrogen, while the biguanide tail forms water-bridged interactions with Asn67 [1]. In the hCA XII-mimic–5b complex (PDB: 8RNS), the biguanide moiety adopts a distinct orientation, establishing water bridges with Thr199 and His64 instead, with the phenyl ring engaged in hydrophobic contacts with Val121 and Leu197/198 [1]. These structures confirm that the aryl sulfonamide portion anchors the inhibitor at the active-site metal, while the biguanide tail explores isoform-specific regions of the catalytic cleft—a binding mode that is directly transferable to 5a (which lacks the methylene spacer) and rationalizes the superior potency of the zero-tether architecture.

Scaffold Binding Mode
Class-level inference
PDB 8ROU/8RNS: sulfonamide coordinates Zn²⁺; biguanide tail forms isoform-specific water bridges
Enables structure-based optimization of the scaffold class
Crystal structures solved for analog 5b; binding mode inferred for 5a
X-ray Crystallography Structure-Based Drug Design hCA II hCA XII-mimic Zinc-Binding Mode

Recommended Research and Procurement Application Scenarios for Biguanide, 1-(p-sulfamoylphenyl)- (CAS 4751-94-4)


Lead Compound for Dual-Targeting Anticancer CA Inhibitor Development Programs

Medicinal chemistry teams developing tumor-selective carbonic anhydrase inhibitors should procure Biguanide, 1-(p-sulfamoylphenyl)- (5a) as a lead scaffold based on its demonstrated subnanomolar hCA XII potency (Ki = 0.5 nM; 11.4-fold superior to acetazolamide) and nanomolar hCA IX inhibition (Ki = 1.43 nM; 17.9-fold superior to AAZ), combined with marked selectivity over cytosolic isoform hCA I (selectivity ratio 722 for hCA I/hCA XII) [1]. The zero-tether architecture provides a validated starting point for further optimization of the biguanide tail to enhance pharmacokinetic properties while preserving the isoform selectivity fingerprint established in the Baroni et al. 2025 study [1].

Positive Control or Reference Inhibitor for hCA XII Enzymatic Assays in Cancer Biology Research

Researchers conducting hCA XII inhibition screening can use Biguanide, 1-(p-sulfamoylphenyl)- as a reference inhibitor with a well-characterized Ki of 0.5 nM under standardized stopped-flow CO₂ hydration assay conditions [1]. Its potency advantage over acetazolamide (AAZ; Ki = 5.7 nM for hCA XII) makes it particularly suitable as a high-affinity positive control in assays designed to identify novel hCA XII inhibitors, where AAZ may not provide sufficient dynamic range for discriminating among subnanomolar candidates [1]. The compound's purity (>96% by NMR) and fully characterized ¹H-NMR, ¹³C-NMR, and MS data support its use as a reliable reference standard [2].

Structure–Activity Relationship (SAR) Probe for Investigating Tether-Length Effects on CA Isoform Selectivity

The compound serves as the zero-tether reference point (n = 0 methylene groups) in a systematic SAR series that includes analogs with one methylene (5b) and two methylene (5c) spacers [1]. Academic and industrial laboratories investigating the impact of linker length on CA isoform selectivity and potency should acquire the full 5a–5c series, where 5a consistently demonstrates the highest potency for both hCA IX (Ki = 1.43 nM) and hCA XII (Ki = 0.5 nM), making it the essential baseline comparator for any modified-tether derivatives [1]. X-ray crystallographic data for the scaffold class (PDB: 8ROU, 8RNS, 9H0V) further support rational tether-length optimization studies [3].

Chemical Biology Tool for Investigating Biguanide-Mediated Mitochondrial Effects in CA-Expressing Cancer Cell Lines

Given its dual-pharmacophore design—which combines a CA-inhibiting sulfonamide with a metformin-analogous biguanide group—this compound can be deployed as a chemical biology probe to dissect the relative contributions of CA inhibition versus mitochondrial Complex I suppression in cancer cell models [1]. While direct mitochondrial activity data for 5a have not yet been reported, the well-characterized CA inhibition profile (Ki values across five physiologically relevant isoforms) provides a solid foundation for interpreting cellular phenotypic outcomes [1]. Researchers should use metformin (no CA inhibition) and acetazolamide (no biguanide mitochondrial effects) as matched negative controls to deconvolve the dual mechanisms [1].

Application
Selection Property
Validation Focus
Dual-targeting CA inhibitor development
Zero-tether sulfonamide-biguanide scaffold with reported subnanomolar hCA XII affinity context
Isoform selectivity fingerprint and potency context verification
hCA XII enzymatic assay reference
Well-characterized Ki (0.5 nM) under standardized CO₂ hydration assay; purity >96% by NMR
Assay dynamic range and reference standard reproducibility
Tether-length SAR probe
Zero-tether reference point in the 5a–5c series for systematic linker studies
CA isoform selectivity and affinity trends across spacer lengths
Chemical biology dual-mechanism probe
Combined sulfonamide CA inhibition and potential mitochondrial biguanide targeting
Deconvolution of CA vs. mitochondrial contributions in cancer cell models
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